2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride
CAS No.:
Cat. No.: VC18049707
Molecular Formula: C22H25ClN2O4
Molecular Weight: 416.9 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride -](/images/structure/VC18049707.png)
Specification
Molecular Formula | C22H25ClN2O4 |
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Molecular Weight | 416.9 g/mol |
IUPAC Name | 2-[4-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid;hydrochloride |
Standard InChI | InChI=1S/C22H24N2O4.ClH/c23-22(13-20(25)26)9-11-24(12-10-22)21(27)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19H,9-14,23H2,(H,25,26);1H |
Standard InChI Key | QUULIAZQGKDOCG-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1(CC(=O)O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C22H25ClN2O4, derived from the parent molecule 2-(4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidin-1-yl)acetic acid (C22H24N2O4) with the addition of hydrochloric acid (HCl). Key structural elements include:
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A piperidine ring substituted at the 1-position with an Fmoc group, which serves as a temporary protecting group for amines.
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An acetic acid side chain at the 4-position of the piperidine ring, facilitating conjugation with other molecules.
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A hydrochloride salt form, which improves aqueous solubility and handling stability .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C22H25ClN2O4 |
Molecular Weight | 432.90 g/mol |
CAS Number | 221352-82-5 (free base) |
Storage Conditions | 2–8°C, protected from light |
Spectroscopic Characteristics
While direct spectral data for the hydrochloride salt is limited, the free base’s structure is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). The Fmoc group’s aromatic protons resonate at 7.3–7.8 ppm in ¹H NMR, while the piperidine and acetic acid moieties exhibit signals typical of aliphatic and carboxylic protons .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three primary steps:
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Introduction of the Fmoc Group: Piperidine-4-amine reacts with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., sodium bicarbonate), forming the Fmoc-protected amine .
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Acetic Acid Side Chain Addition: The 4-position of the piperidine ring undergoes alkylation with bromoacetic acid or a Michael addition reaction, yielding the acetic acid derivative.
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Salt Formation: The free base is treated with hydrochloric acid to produce the hydrochloride salt, enhancing crystallinity and shelf life.
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield |
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1 | Fmoc-Cl, NaHCO3, THF, 0–25°C | 85–90% |
2 | Bromoacetic acid, K2CO3, DMF, 60°C | 75–80% |
3 | HCl (gas), diethyl ether, 0°C | 95% |
Purification and Quality Control
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >97% purity . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) validate the absence of by-products .
Applications in Pharmaceutical Research
Peptide Synthesis
The compound is a cornerstone in Fmoc-based solid-phase peptide synthesis (SPPS). Its Fmoc group shields the amine during coupling reactions, while the acetic acid enables conjugation to resins or other amino acids. Post-synthesis, the Fmoc group is removed under mild basic conditions (e.g., piperidine), preserving the peptide backbone .
Drug Intermediate
Piperidine derivatives are prevalent in bioactive molecules. This compound serves as an intermediate for:
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Anticancer agents: Piperidine moieties enhance binding to kinase targets.
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Neurological drugs: The Fmoc group aids in blood-brain barrier penetration.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents (e.g., water, DMSO) compared to the free base. Stability studies indicate decomposition at temperatures >40°C, necessitating cold storage .
Table 3: Physicochemical Data
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